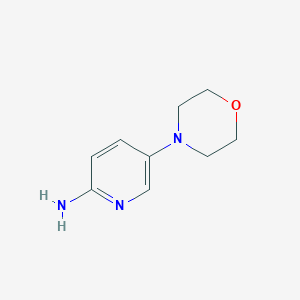

5-Morpholinopyridin-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYSKLGOADDKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463664 | |

| Record name | 5-Morpholinopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-78-1 | |

| Record name | 5-Morpholinopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(morpholin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 5 Morpholinopyridin 2 Amine

Advanced Synthetic Routes to 5-Morpholinopyridin-2-amine

The construction of the this compound scaffold can be achieved through several modern synthetic methodologies, primarily involving the formation of a crucial carbon-nitrogen bond at the C-5 position of the pyridine (B92270) ring.

Catalytic Approaches for C-N Bond Formation to Pyridines

Catalytic cross-coupling reactions have become indispensable tools in medicinal and materials chemistry for the formation of C-N bonds. For the synthesis of this compound, both copper- and palladium-catalyzed methods are of significant importance.

Copper-catalyzed amination, a variation of the Ullmann condensation, offers an economical and effective method for the N-arylation of amines. Research has demonstrated the utility of this approach for the amination of electron-rich 5-halopyridines. In a study focused on the selective C-N bond formation at the C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines, a copper-catalyzed 1,2-diol-promoted amination was developed. researchgate.net This method is particularly relevant for the synthesis of this compound from a precursor such as 5-bromo- or 5-iodo-2-aminopyridine.

The reaction of 2-amino-5-iodopyridine (B21400) with morpholine (B109124) has been investigated, highlighting the effectiveness of various copper(I) and copper(II) salts as catalysts. researchgate.net The use of ethylene (B1197577) glycol as a promoter is a key feature of this protocol, which avoids the need for expensive and air-sensitive phosphine (B1218219) ligands. researchgate.net

Table 1: Effect of Copper Catalysts on the Coupling of 2-Amino-5-iodopyridine with Morpholine

| Entry | Copper Salt | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | CuI | 10 | 87 |

| 2 | Cu₂O | 36 | 74 |

| 3 | CuO | 36 | 70 |

| 4 | CuBr | 14 | 82 |

| 5 | Cu(OAc)₂ | 24 | 72 |

Reaction Conditions: 0.5 mmol scale, 10 mol% Cu salt, 3.0 equiv. of base, 10 mol% ligand in a sealed tube. researchgate.net

This methodology's robustness is demonstrated by its tolerance of unprotected functional groups, such as the primary amine at the C-2 position, making it a highly practical route to this compound. researchgate.net

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net This reaction is widely applicable to the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. While a direct and optimized protocol for the synthesis of this compound from 5-bromo-2-aminopyridine is not extensively detailed in the provided literature, related transformations strongly support its feasibility.

For instance, the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine with morpholine has been successfully demonstrated. nih.gov In this study, various biarylmonophosphine ligands were screened, with RuPhos and SPhos showing high efficacy. nih.gov Furthermore, the synthesis of 2-morpholine-5-bromo-2-aminopyridine from 3,5-dibromo-2-aminopyridine indicates a preference for coupling at the 3-position, but also demonstrates that C-N bond formation at the 5-position is achievable under palladium catalysis. nih.gov

A general procedure for a Buchwald-Hartwig amination of a bromopyridine involves heating the bromopyridine with the amine in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. chemspider.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 |

| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 |

These are general conditions and may require optimization for the specific synthesis of this compound. nih.govchemspider.com

The choice of ligand is critical and can significantly influence the reaction's efficiency and selectivity. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a classical method for introducing nucleophiles onto aromatic rings, particularly those activated by electron-withdrawing groups. In the context of pyridine chemistry, SNAr reactions are most facile at the 2- and 4-positions. For the synthesis of this compound, an SNAr reaction would typically involve the displacement of a halide from a 5-halo-2-aminopyridine with morpholine.

The reactivity of the leaving group in SNAr reactions on pyridines generally follows the order F > Cl ≈ Br > I. researchgate.net Therefore, 5-fluoro-2-aminopyridine would be the most reactive substrate for this transformation. Milder reaction conditions have been developed for the SNAr of 2-fluoropyridines, which could be applicable to the synthesis of the target compound. nih.gov The presence of the amino group at the 2-position, being an electron-donating group, would generally disfavor SNAr at the 5-position unless strongly activating conditions or groups are present.

Reductive Processes for Precursor Synthesis (e.g., Nitro Compound Reduction)

An alternative synthetic strategy involves the introduction of the morpholine moiety onto a pyridine ring bearing a nitro group, followed by the reduction of the nitro group to the desired primary amine. This approach hinges on the synthesis of a 5-morpholino-2-nitropyridine intermediate.

The synthesis of this intermediate can be achieved via an SNAr reaction of a 2-halo-5-nitropyridine with morpholine. The nitro group at the 5-position acts as a strong electron-withdrawing group, facilitating the nucleophilic substitution of a halide at the 2-position.

Once the 5-morpholino-2-nitropyridine is obtained, the final step is the reduction of the nitro group. This is a common transformation in organic synthesis and can be achieved using a variety of reducing agents.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reducing Agent | Typical Conditions |

|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature to mild heating |

| SnCl₂·2H₂O | Ethanol or Ethyl acetate, reflux |

| Fe, NH₄Cl | Ethanol/Water, reflux |

| Na₂S₂O₄ | Aqueous solution |

These are general conditions and would require optimization for the specific reduction of 5-morpholino-2-nitropyridine.

This reductive approach offers a viable alternative to direct C-N coupling methods, particularly when the corresponding nitro-substituted precursors are readily available.

Functional Group Transformations of this compound

The this compound molecule possesses two primary sites for further functionalization: the exocyclic primary amino group at the C-2 position and the pyridine ring itself, which can undergo electrophilic substitution, albeit with regiochemical considerations influenced by the existing substituents.

The primary amino group can undergo a range of standard transformations, including acylation and alkylation. For instance, acylation with reagents such as acetic anhydride (B1165640) would be expected to readily form the corresponding acetamide. researchgate.netyoutube.comnih.govresearchgate.net

The 2-amino group can also be converted into other functional groups via diazotization followed by Sandmeyer or related reactions. wikipedia.orgorganic-chemistry.orgnih.govnih.govmasterorganicchemistry.com Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would form a diazonium salt. This intermediate can then be transformed into a variety of functionalities, such as halides (Cl, Br, I), cyano, or hydroxyl groups, upon treatment with the appropriate copper(I) salt or other reagents. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com

Amidation and Acylation Reactions

The primary amino group at the 2-position of this compound is readily acylated to form the corresponding amides. This reaction is a common transformation in medicinal chemistry to modify the properties of the parent amine. The acylation can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. chemguide.co.uklibretexts.orgchemguide.co.ukcommonorganicchemistry.com

A common example is the acetylation of this compound to produce N-(5-Morpholinopyridin-2-yl)acetamide. bldpharm.com This reaction is typically carried out by treating the parent amine with acetyl chloride or acetic anhydride in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran, often with a tertiary amine base such as triethylamine. commonorganicchemistry.comreddit.com

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | N-(5-Morpholinopyridin-2-yl)acetamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to RT |

| This compound | Benzoyl Chloride (C₆H₅COCl) | N-(5-Morpholinopyridin-2-yl)benzamide | Inert solvent (e.g., THF), Base (e.g., Pyridine), RT |

Derivatization of the Amino Group

Beyond simple acylation, the 2-amino group is a versatile handle for a wide range of derivatizations, including the formation of ureas and sulfonamides. These functional groups are prevalent in pharmacologically active molecules.

Urea (B33335) Formation: The reaction of this compound with isocyanates provides a direct route to N,N'-disubstituted ureas. nih.govmdpi.com The nucleophilic amino group attacks the electrophilic carbon of the isocyanate, leading to the urea derivative. chemguide.co.uk This reaction is generally high-yielding and proceeds under mild conditions. nih.govnih.gov For instance, reacting the parent amine with phenyl isocyanate would yield 1-(5-morpholinopyridin-2-yl)-3-phenylurea. nih.govchemicalbook.com

Sulfonamide Formation: Sulfonamides are readily synthesized by reacting this compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. nih.govnih.govresearchgate.net This reaction is a cornerstone in the synthesis of sulfa drugs and other bioactive molecules. nih.gov

| Derivative Type | Reagent Example | Product Example | General Reaction |

|---|---|---|---|

| Urea | Phenyl isocyanate (C₆H₅NCO) | 1-(5-Morpholinopyridin-2-yl)-3-phenylurea | Amine + Isocyanate → Urea |

| Sulfonamide | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | N-(5-Morpholinopyridin-2-yl)benzenesulfonamide | Amine + Sulfonyl Chloride → Sulfonamide |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the 2-amino group and the 5-morpholino group. The directing effects of these substituents determine the regioselectivity of reactions like halogenation and nitration.

The 2-amino group is a powerful activating group and is ortho, para-directing. It strongly activates the 3- and 5-positions.

The 5-morpholino group , through the nitrogen lone pair, is also an activating, ortho, para-directing group, activating the 4- and 6-positions.

Given that the 5-position is already occupied, the combined directing effects would predict that electrophilic substitution will preferentially occur at the positions most activated by these groups. The 3-position is ortho to the highly activating amino group, making it a very likely site for substitution. The 4- and 6-positions are activated by the morpholino group. Therefore, a mixture of products could be possible, but substitution at the 3-position is expected to be a major pathway.

For example, in the nitration of 2-aminopyridine (B139424), the main product is 2-amino-5-nitropyridine. nih.gov Since the 5-position is blocked in this compound, the substitution is redirected, most likely to the 3-position.

| Reaction | Electrophile | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | Br⁺ (from Br₂) | 3-Bromo-5-morpholinopyridin-2-amine | The 3-position is strongly activated by the adjacent 2-amino group. |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-Morpholino-3-nitropyridin-2-amine | Strong activation of the 3-position by the ortho-amino group directs the incoming nitro group. |

Derivatives of 5 Morpholinopyridin 2 Amine: Design, Synthesis, and Structural Elucidation

Rational Design Principles for 5-Morpholinopyridin-2-amine Derivatives

The design of novel derivatives of this compound is often guided by established medicinal chemistry strategies aimed at optimizing molecular interactions with biological targets, improving pharmacokinetic profiles, and exploring new chemical spaces.

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with distinct core motifs. This approach is valuable for discovering novel compounds that retain the biological activity of a known agent but possess improved properties or a different intellectual property profile. nih.gov In the context of this compound, the pyridinylamine core can be considered a "hop" from other privileged scaffolds, such as anilines, in kinase inhibitor design. The introduction of the nitrogen atom into the aromatic ring can alter the electronic properties and metabolic stability of the molecule. researchgate.net

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. The morpholine (B109124) moiety in this compound is a classic bioisostere for various functional groups. enamine.net For instance, it is often used to replace piperidine (B6355638) or piperazine (B1678402) rings to modulate basicity and solubility. nih.gov Furthermore, the entire 5-morpholinopyridinyl group can be viewed as a bioisosteric replacement for a substituted phenyl ring, offering a different vector for substitution and potentially improved drug-like properties. researchgate.net

| Original Scaffold/Fragment | Bioisosteric Replacement/Scaffold Hop | Rationale for Replacement |

| Phenylamine | Pyridin-2-amine | Modulate electronics, improve metabolic stability, introduce hydrogen bonding capabilities. researchgate.net |

| Substituted Phenyl | 5-Morpholinopyridinyl | Alter substitution vectors, enhance solubility, modify pharmacokinetic properties. researchgate.netnih.gov |

| Piperidine/Piperazine | Morpholine | Reduce basicity, improve metabolic stability, enhance solubility. enamine.netnih.gov |

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govrsc.org These initial hits are then optimized and grown into more potent molecules. The this compound scaffold can be conceptualized within an FBDD framework in a few ways. For instance, a simpler fragment like 2-aminopyridine (B139424) could be an initial hit, which is subsequently elaborated by adding the morpholine group at the 5-position to explore a specific binding pocket and enhance properties like solubility. nih.gov

The design of kinase inhibitors often benefits from FBDD, where fragments binding to the ATP-binding site are identified and then linked or grown. nih.gov The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The morpholine group can then be introduced to occupy a solvent-exposed region or a nearby hydrophobic pocket, thereby increasing potency and selectivity. nih.gov

Synthesis of Pyrimidine-Based Derivatives Incorporating this compound

The this compound scaffold serves as a key building block for the synthesis of more complex heterocyclic systems, such as pyrimidine-based derivatives. These derivatives have been explored for various biological activities, including kinase inhibition.

A notable class of derivatives are the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, which have been investigated as potent and selective cyclin-dependent kinase (CDK) 4 and 6 inhibitors. acs.org The synthesis of these compounds often involves the preparation of a guanidine (B92328) intermediate from this compound.

The synthesis of the this compound precursor typically starts with the nucleophilic substitution of 5-bromo-2-nitropyridine (B47719) with morpholine. This is followed by the reduction of the nitro group to an amine, for example, through catalytic hydrogenation. acs.org The resulting this compound can then be converted to the corresponding guanidine derivative.

The subsequent key step is the cyclization of the pyridinyl guanidine with an appropriate enaminone, which can be synthesized from a 5-acetylthiazole derivative. This condensation reaction yields the final 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold. acs.org

Table of Representative 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives:

| Compound ID | R Group on Pyridine (B92270) | Biological Target | Reference |

| 78 | 4-(4-Methylpiperazin-1-yl) | CDK4/6 | acs.org |

| 83 | 4-((2-(Dimethylamino)ethyl)(methyl)amino) | CDK4/6 | acs.org |

The structural elucidation of these derivatives is typically achieved through standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can provide definitive confirmation of the molecular structure and reveal key intramolecular interactions. acs.orgnih.govmdpi.com

The 2,4-diaminopyrimidine (B92962) scaffold is another important pharmacophore in drug discovery. The incorporation of the this compound moiety into this scaffold can lead to novel derivatives with potentially interesting biological profiles. The synthesis of 5-chloro-N4-phenyl-N2-(5-morpholinopyridin-2-yl)pyrimidine-2,4-diamine would likely proceed through a sequential nucleophilic aromatic substitution reaction.

Starting with a 2,4,5-trichloropyrimidine (B44654), the first substitution would involve the reaction with aniline (B41778) at the 4-position. The second substitution would then be carried out with this compound at the 2-position. The regioselectivity of these substitutions is often controlled by the reaction conditions, such as temperature and the nature of the base used.

Plausible Synthetic Route:

Step 1: Reaction of 2,4,5-trichloropyrimidine with aniline to yield 5-chloro-N-phenyl-2-chloropyrimidin-4-amine.

Step 2: Reaction of the intermediate from Step 1 with this compound to afford the final product, 5-chloro-N4-phenyl-N2-(5-morpholinopyridin-2-yl)pyrimidine-2,4-diamine.

Structural confirmation of the final product and intermediates would be carried out using spectroscopic techniques. nih.govresearchgate.net

The 2-aminopyrimidine (B69317) scaffold is a versatile building block that can be functionalized in various ways to generate diverse libraries of compounds. researchgate.netnih.govmdpi.com this compound can be utilized as a key amine component in the construction of these scaffolds.

One common method for the synthesis of substituted 2-aminopyrimidines is the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent. researchgate.net In this approach, the guanidine derived from this compound would react with a suitable three-carbon electrophile to form the pyrimidine (B1678525) ring.

Alternatively, pre-formed 2-aminopyrimidine scaffolds containing a suitable leaving group (e.g., a halogen) can be functionalized through cross-coupling reactions, such as the Buchwald-Hartwig amination, with this compound. nih.gov This allows for the late-stage introduction of the morpholinopyridinyl moiety.

Table of Functionalization Reactions for 2-Aminopyrimidine Scaffolds:

| Reaction Type | Substrates | Product Type |

| Condensation | Guanidine from this compound + β-ketoester | Substituted 2-(5-morpholinopyridin-2-ylamino)pyrimidine |

| Buchwald-Hartwig Amination | 2-Halo-pyrimidine + this compound | N-(5-morpholinopyridin-2-yl)pyrimidin-2-amine |

| Sonogashira Coupling | 2-(5-morpholinopyridin-2-ylamino)-5-iodopyrimidine + Alkyne | 5-Alkynyl-2-(5-morpholinopyridin-2-ylamino)pyrimidine |

The structural diversity that can be achieved through these functionalization strategies highlights the importance of this compound as a valuable synthon in medicinal chemistry.

Pyridopyrimidine Derivatives

The fusion of a pyrimidine ring with the pyridine core of this compound gives rise to pyridopyrimidine derivatives. The synthesis of these compounds often involves the reaction of a substituted 2-aminopyridine with reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrimidine ring.

One synthetic approach involves the condensation of a 2-aminopyridine derivative with ethyl cyanoacetate (B8463686) under acidic conditions. This reaction leads to the formation of a pyridopyrimidine core. Another strategy utilizes a preformed pyrimidine ring, such as 2,4,6-triaminopyrimidine (B127396), which is then condensed with a suitable precursor to construct the pyridine portion of the final molecule. nih.gov For instance, the reaction of ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate with 2,4,6-triaminopyrimidine in diphenyl ether at high temperatures yields a pyridopyrimidine derivative. nih.gov

The synthesis of thiopyrano[4,3-d]pyrimidine derivatives, a related class of compounds, has also been reported. A multi-step synthesis starting from methyl dimethyl 3,3'-thiodipropionate involves cyclization, chlorination, substitution with morpholine, and a final Suzuki coupling with 5-bromopyridin-2-amine to yield the target compound. atlantis-press.com The structure of this novel thiopyrano[4,3-d]pyrimidine derivative was confirmed using ¹H NMR and mass spectrometry. atlantis-press.com

The structural elucidation of these pyridopyrimidine derivatives relies heavily on spectroscopic techniques. ¹H NMR spectroscopy is crucial for determining the substitution pattern on the heterocyclic rings, while mass spectrometry confirms the molecular weight of the synthesized compounds.

Synthesis of Thiadiazole-Containing Derivatives

The incorporation of a thiadiazole ring into the this compound framework has led to the development of novel hybrid molecules. These syntheses often involve multi-step sequences to construct the desired heterocyclic system.

A series of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine has been synthesized. researchgate.net The core structure, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, serves as a key intermediate. This intermediate is then acylated with various substituted benzoic acids or other carboxylic acids to produce a library of amide derivatives. researchgate.net

The general synthetic procedure involves the reaction of the parent amine with an appropriate acyl chloride or carboxylic acid, often in the presence of a coupling agent. The resulting amide products are then purified, typically by column chromatography. researchgate.net

The structural characterization of these compounds is comprehensive, utilizing a combination of spectroscopic methods. LCMS (Liquid Chromatography-Mass Spectrometry), IR (Infrared) spectroscopy, ¹H NMR (Proton Nuclear Magnetic Resonance), and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) are employed to confirm the identity and purity of the synthesized molecules. researchgate.net Elemental analysis is also performed to further validate the chemical composition. researchgate.net For example, the ¹H-NMR spectrum of one such derivative showed characteristic signals for the methoxy (B1213986) group, aromatic protons, and the amide proton. researchgate.net

The synthesis of more complex hybrid structures incorporating indole, thiadiazole, pyridine, and morpholine moieties represents a significant challenge in synthetic organic chemistry. These multi-component molecules are designed to bring together different pharmacophores in a single chemical entity.

The synthetic strategies for these hybrids typically involve a convergent approach, where pre-functionalized building blocks are coupled together in the final stages of the synthesis. For instance, a pre-synthesized indole-containing fragment might be coupled with a pyridine-morpholine unit that already bears a thiadiazole ring. The specific synthetic routes can vary but often rely on well-established coupling reactions in organic chemistry.

Structural elucidation of these complex hybrids requires a detailed analysis of their spectroscopic data. High-resolution mass spectrometry (HRMS) is essential to confirm the exact molecular formula. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are often necessary to unambiguously assign all the proton and carbon signals and to establish the connectivity between the different heterocyclic components of the molecule.

Synthesis of Indole-2-carboxamide Derivatives Featuring the 5-Morpholinopyridin-2-yl Moiety

Indole-2-carboxamides are a well-known class of compounds with a wide range of biological activities. The incorporation of the 5-morpholinopyridin-2-yl moiety into this scaffold has been explored to generate novel derivatives.

The synthesis of these compounds typically involves the coupling of a substituted indole-2-carboxylic acid with this compound. researchgate.net This amide bond formation is usually achieved using standard peptide coupling reagents, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.govmdpi.com

The general synthetic scheme starts with the preparation of the necessary indole-2-carboxylic acid precursor, which can be synthesized through various established methods. researchgate.net This carboxylic acid is then activated and reacted with this compound to form the desired indole-2-carboxamide derivative.

Table 1: Spectroscopic Data for a Representative Indole-2-carboxamide Derivative

| Signal | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Indole NH | 10.30 (s, 1H) | - |

| Amide NH | 6.15 (t, 1H) | - |

| Aromatic-H | 7.57-7.05 (m) | 141.84, 137.48, 136.42, 134.90, 132.26, 131.73, 128.79, 128.71, 128.56, 128.26, 128.23, 127.79, 127.26, 126.66, 125.91, 124.64, 122.54, 120.82, 120.61, 120.15, 113.45, 111.50, 101.23 |

| CHCH₂ | 4.85 (dd, 1H) | 43.35 |

| CHCH₂ | 4.63-4.51 (m, 1H), 4.18-4.01 (m, 1H) | 41.54 |

| C=O | - | 161.44 |

| Data is illustrative and based on typical chemical shifts for such structures. |

Other Heterocyclic Systems Integrated with this compound (e.g., Pyrrolidin-2-one)

The versatility of this compound as a building block extends to its integration with other heterocyclic systems, such as pyrrolidin-2-one. The synthesis of these hybrid molecules opens up new avenues for exploring chemical space.

A common method for the synthesis of 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines. nih.govmdpi.com In this context, this compound can act as the primary amine nucleophile. The reaction is typically catalyzed by a Lewis acid and proceeds through the opening of the cyclopropane (B1198618) ring, followed by in situ lactamization to form the pyrrolidin-2-one ring. nih.gov This transformation allows for the creation of di- and trisubstituted pyrrolidin-2-ones. mdpi.com

The structural elucidation of these compounds relies on standard spectroscopic methods. ¹H and ¹³C NMR spectroscopy are used to confirm the formation of the pyrrolidin-2-one ring and to determine the relative stereochemistry of the substituents. Mass spectrometry is used to verify the molecular weight of the final products.

Structure Activity Relationship Sar Studies and Molecular Interactions of 5 Morpholinopyridin 2 Amine Derivatives

Elucidation of Key Pharmacophores and Ligand Efficiency Metrics

The 5-morpholinopyridin-2-amine core contains several key pharmacophoric features that are crucial for its biological activity. The morpholine (B109124) moiety is a particularly favored scaffold in medicinal chemistry, known for its potential to form strong hydrogen bonds and improve the pharmacokinetic profile of a molecule. nih.govresearchgate.net The pyridine (B92270) and 2-amino groups also contribute to the molecule's ability to interact with biological targets, often acting as hydrogen bond donors and acceptors. nih.gov These features are fundamental to the molecule's ability to bind to the active sites of enzymes and receptors.

In the optimization of these derivatives, ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical metrics. nih.gov LE measures the binding energy per non-hydrogen atom, providing an indication of how efficiently a molecule binds to its target. scispace.com LLE combines potency with lipophilicity, offering insight into a compound's potential for good in vivo performance. nih.gov By optimizing these metrics, medicinal chemists can enhance the potency of this compound derivatives without introducing undesirable physicochemical properties, such as high lipophilicity, which can lead to poor solubility and metabolic instability. nih.govnih.gov The goal is to maximize the binding affinity contributed by each part of the molecule, ensuring that modifications lead to more efficient and drug-like candidates.

Impact of Substituent Modifications on Biological Activity and Selectivity

The strategic modification of substituents on the this compound scaffold has a profound impact on the resulting compound's biological activity and selectivity.

Analysis of Substituent Effects on Kinase Inhibition (e.g., CDK4/6, CDK9)

Derivatives of the 2-aminopyridine (B139424) and related 2-aminopyrimidine (B69317) scaffolds are potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. nih.govresearchgate.net The 2-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The morpholine group can be oriented towards the solvent-exposed region, where it can improve solubility and other drug-like properties.

Structure-activity relationship (SAR) studies have provided detailed insights into how specific substitutions affect kinase inhibition:

CDK4/6 Inhibition : In related pyrazolo[4,3-h]quinazoline derivatives, modifications at various positions have been shown to significantly influence selectivity and potency. For instance, the introduction of acetyl and isopropyl moieties at certain positions can enhance biological activity for CDK4/cyclinD3 by more than two-fold compared to CDK6/cyclinD3. nih.gov Conversely, substituting with a bulkier group like tert-butyl can result in only modest activity for targeting CDK4/6. nih.gov

CDK9 Inhibition : For quinazolinone-based CDK9 inhibitors, substitutions on the quinazoline (B50416) ring are critical. A methyl group at position 6 combined with a (3-bromophenyl) moiety at position 2 leads to a significant improvement in CDK9 inhibitory activity. mdpi.com Replacing the quinazolin-4-one with a quinazoline-4-thione can reduce inhibitory activity by half. mdpi.com Furthermore, substituting the N-H at position 3 with an N-amino group can decrease potency against CDK9 by approximately six-fold. mdpi.com

| Target | Scaffold/Core | Substituent Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| CDK4/cyclinD3 | Pyrazolo[4,3-h]quinazoline | Acetyl and Isopropyl groups | 2.5x more potent biological activity | nih.gov |

| CDK4/6 | Pyrazolo[4,3-h]quinazoline | Tert-butyl group | Modest bioactivity | nih.gov |

| CDK9 | Quinazolin-4-one | (3-bromophenyl) at position 2 | Significant improvement in inhibition | mdpi.com |

| CDK9 | Quinazoline-4-thione | (3-bromophenyl) at position 2 | 2-fold reduction in inhibition vs. quinazolin-4-one | mdpi.com |

| CDK9 | Quinazolin-4-one | N-amino at position 3 | Approx. 6-fold decrease in potency | mdpi.com |

SAR in Adenosine (B11128) Kinase Inhibition

In the development of adenosine kinase (AK) inhibitors, a series of non-nucleoside pyridopyrimidines, which are structurally related to this compound, have been explored. sigmaaldrich.com SAR studies revealed that substitutions at the 5-position of the pyridopyrimidine ring are key to inhibitory potency. sigmaaldrich.com A broad range of medium and large non-polar substituents at this position were found to potently inhibit AK activity. sigmaaldrich.com This suggests that the active site of AK has a hydrophobic pocket that can accommodate these groups, and that optimizing these non-polar interactions is a successful strategy for increasing potency. A narrower range of these analogs was also capable of potently inhibiting adenosine phosphorylation in intact cells, indicating that these specific modifications also confer an enhanced ability to penetrate cell membranes. sigmaaldrich.com

SAR in Anti-inflammatory Activities

The pyridinamine and related heterocyclic scaffolds, such as pyridazinones and pyrimidines, are known to possess anti-inflammatory properties. nih.govnih.gov The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), mitogen-activated protein kinases (MAPKs), or the production of nitric oxide (NO). nih.govmdpi.comtargetmol.com For pyrazolo[1,5-a]quinazoline derivatives, specific substitutions can lead to potent inhibition of MAPKs such as ERK2, p38α, and JNK3. mdpi.com The SAR for these compounds indicates that the nature and position of substituents on appended phenyl rings are critical for achieving high affinity and selectivity for these kinase targets. mdpi.com Similarly, for pyrazole (B372694) derivatives, specific substitutions have been shown to lead to potent inhibition of lipoxygenase (LOX), another key enzyme in inflammatory pathways. mdpi.com

SAR in Antimicrobial and Antitubercular Agents

The this compound scaffold can be adapted to create potent antimicrobial and antitubercular agents. In the context of antitubercular 2-pyrazolylpyrimidinones, SAR exploration has focused on modifications to both the pyrazole ring and the pyrimidinone core. nih.gov One key finding is that introducing polar modifications can be a valuable strategy to improve drug-like properties without sacrificing activity. For example, replacing a methyl group on the pyrazole ring with an amino group resulted in the retention of activity comparable to the parent compound while significantly improving solubility. nih.gov In another series of antitubercular agents, theoretical SAR studies suggested that the presence of a furyl ring and an electronegative group like NO₂, combined with low lipophilicity, were important structural features for potent activity against Mycobacterium tuberculosis. nih.gov For other antimicrobial agents based on a 2-amino-5-nitrothiazole (B118965) scaffold, the 5-nitro group has been shown to be essential for activity. nih.gov

| Target/Activity | Scaffold/Core | Substituent Modification | Effect on Activity/Properties | Reference |

|---|---|---|---|---|

| Antitubercular | 2-Pyrazolylpyrimidinone | Amino group at C5' of pyrazole (vs. methyl) | Retained activity, significantly improved solubility | nih.gov |

| Antitubercular | 2-Pyrazolylpyrimidinone | Oxygen at C5' of pyrazole (vs. methyl) | Abolished activity | nih.gov |

| Antitubercular | Triazole-carbohydrazide | Furyl ring and NO₂ group | Important for antitubercular profile | nih.gov |

| Antimicrobial | 2-Amino-5-nitrothiazole | Removal of 5-nitro group | Reduces activity | nih.gov |

SAR in G-protein Coupled Receptor Modulation (e.g., mGlu5, P2Y12, D2, D3, 5-HT2A)

The modulation of G-protein coupled receptors (GPCRs) presents a complex challenge due to the high degree of homology among receptor subtypes and the existence of receptor heteromers, such as the 5-HT2A-mGlu2 complex. nih.govnih.gov This heteromeric complex is a significant target in molecular psychiatry, and its modulation can lead to unique signaling outcomes that are not achievable by targeting the individual receptors alone. nih.gov

While direct SAR studies of this compound derivatives on these specific GPCRs are not extensively detailed in the provided context, general principles of GPCR ligand design can be applied. The SAR would likely focus on modifying substituents to achieve subtype selectivity and to control the functional output of the receptor (e.g., agonist, antagonist, or allosteric modulator). For the 5-HT2A receptor, for example, even small changes in the ligand structure can alter potency and efficacy. biorxiv.org Modifications to the this compound scaffold would aim to optimize interactions within the transmembrane binding pockets of these receptors. This could involve altering the size, shape, and electronic properties of substituents to exploit subtle differences between receptor subtypes, thereby achieving the desired pharmacological profile for complex neurological disorders.

No Publicly Available Research Found for this compound Derivatives as BCL-2 Family Inhibitors

Despite a comprehensive search of scientific literature and databases, no specific research articles or data could be retrieved concerning the structure-activity relationship (SAR), molecular docking, or computational chemistry studies of this compound or its derivatives as inhibitors of the antiapoptotic proteins BCL-XL, BCL-2, and MCL-1.

The inquiry sought to generate a detailed scientific article focusing on the chemical compound “this compound” and its derivatives, structured around a specific outline that included SAR studies, molecular interactions, and computational approaches in drug design. However, the available body of scientific literature does not appear to contain studies that have investigated this particular chemical scaffold for its potential to inhibit the BCL-2 family of proteins.

The BCL-2 family of proteins are critical regulators of apoptosis (programmed cell death) and are well-established targets in cancer therapy. Extensive research has been conducted to identify and optimize small molecule inhibitors for proteins like BCL-XL, BCL-2, and MCL-1. Numerous chemical scaffolds have been explored and detailed in publications, leading to the development of approved drugs and clinical candidates.

However, the morpholinopyridine core, and specifically the this compound substitution pattern, does not feature in the published literature in the context of BCL-2 family inhibition. Searches for broader terms such as "morpholinopyridine derivatives" in conjunction with "BCL-2 inhibitors" also failed to yield relevant results that would allow for the construction of the requested article.

Therefore, the following sections of the proposed article remain unwritten due to the absence of foundational research:

Computational Chemistry Approaches in SAR Development

Pharmacophore Modeling and Virtual Screening

It is possible that research on this compound and its potential biological activities is proprietary and has not been disclosed in the public domain, or that this chemical space has not yet been explored for this particular therapeutic target.

Pharmacological Investigations and Biological Applications of 5 Morpholinopyridin 2 Amine Derivatives

Anti-proliferative and Anticancer Activities of Derivatives

The anticancer potential of 5-Morpholinopyridin-2-amine derivatives is rooted in their ability to inhibit the proliferation of cancer cells. These compounds are often designed as kinase inhibitors, targeting enzymes that are critical for cell growth and division. Their development represents a targeted approach to cancer therapy, aiming to selectively interfere with the molecular machinery that drives tumor growth.

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs). lookchem.com CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, a series of events that leads to cell division and replication. nih.gov In many cancers, CDKs are dysregulated, leading to uncontrolled cell proliferation. researchgate.net Derivatives based on the this compound scaffold have been specifically developed as potent and selective inhibitors of CDK4 and CDK6. acs.org These kinases, in complex with D-type cyclins, are key regulators of the G1 phase of the cell cycle. nih.gov

One notable series of compounds, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, which utilizes this compound as a key synthetic intermediate, has demonstrated high potency against CDK4 and CDK6. acs.org The design of these inhibitors often mimics the hydrogen bonding pattern of ATP in the kinase hinge region, a common strategy for achieving high-affinity binding. nih.gov The pyridin-2-amine moiety is crucial for this interaction, while the morpholine (B109124) group helps to optimize the physicochemical properties of the molecule.

By inhibiting CDK4 and CDK6, this compound derivatives can halt the progression of the cell cycle. nih.govacs.org A key function of the CDK4/6-cyclin D complex is to phosphorylate the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 phase to the S phase (the DNA synthesis phase).

Inhibition of CDK4/6 by these derivatives prevents Rb phosphorylation. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, effectively blocking the cell cycle at the G1/S checkpoint. plos.org This mechanism leads to an accumulation of cells in the G1 phase, a hallmark of CDK4/6 inhibitor activity. plos.orgmdpi.com This G1 arrest prevents cancer cells from replicating their DNA and ultimately halts their proliferation. plos.org

Beyond halting the cell cycle, some derivatives of this compound have been shown to induce apoptosis, or programmed cell death. lookchem.com Apoptosis is a critical process for eliminating damaged or cancerous cells. Cancer cells often develop mechanisms to evade apoptosis, a key factor in tumor growth and resistance to treatment.

The induction of apoptosis by these compounds can be a consequence of prolonged cell cycle arrest. Furthermore, by inhibiting key survival kinases, these derivatives can disrupt the balance of pro-apoptotic and anti-apoptotic proteins within the cell. For instance, the inhibition of signaling pathways can lead to a decrease in the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and an increase in pro-apoptotic proteins like Bcl-2-associated X protein (Bax), shifting the cellular balance towards cell death. nih.govresearchgate.net Some quinolinone derivatives, for example, have been shown to induce apoptosis through increased activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. nih.gov

The effects of this compound derivatives extend to the modulation of various downstream signaling pathways that are crucial for cancer cell growth and survival. By inhibiting upstream kinases like CDKs, these compounds trigger a cascade of effects on cellular signaling.

For example, the activity of the transcription factor E2F is directly downstream of CDK4/6, and its suppression is a primary consequence of drug action. plos.org Additionally, there is significant crosstalk between the cell cycle machinery and other critical signaling pathways. For instance, Cyclin D, the regulatory partner of CDK4/6, is a downstream target of the STAT3 signaling pathway. researchgate.net Therefore, by causing G1 arrest and reducing the demand for Cyclin D, these inhibitors can indirectly modulate STAT3 activity. This can lead to the downregulation of other STAT3 target genes involved in survival, such as Bcl-2 and survivin, further contributing to the anticancer effect. researchgate.net

Derivatives incorporating the this compound structure have demonstrated significant anti-proliferative activity across a range of human cancer cell lines.

In particular, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (compound 78), which contains a related N-(5-(piperazin-1-yl)pyridin-2-yl) moiety, was highly effective against the MV4-11 acute myeloid leukemia cell line, showing a GI₅₀ (concentration for 50% inhibition of cell proliferation) value of 23 nM. acs.org

| Compound | Cell Line | Assay | Activity (nM) |

|---|---|---|---|

| Compound 78 | MV4-11 (Acute Myeloid Leukemia) | GI₅₀ | 23 |

Furthermore, a series of 2,5-diamino-4-pyrimidinol derivatives, which incorporate a 6-morpholinopyridin-3-ylamino group, were evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). nih.gov One of the most potent compounds in this series, 6e , demonstrated prominent, broad-spectrum antiproliferative activity. nih.gov It significantly inhibited the growth of cell lines from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer, with growth inhibition percentages ranging from 51.55% to 84.1%. nih.gov

| Cancer Type | Mean Growth Inhibition (%) |

|---|---|

| Leukemia | 84.10% |

| Colon Cancer | 72.15% |

| CNS Cancer | 66.34% |

| Melanoma | 66.48% |

| Prostate Cancer | 61.85% |

| Breast Cancer | 60.87% |

| Renal Cancer | 55.95% |

| Non-Small Cell Lung Cancer | 52.79% |

| Ovarian Cancer | 51.55% |

The promising in vitro activity of these derivatives has been translated into in vivo anticancer efficacy in preclinical animal models. The orally bioavailable CDK4/6 inhibitor 83 , from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series, was evaluated in a mouse xenograft model using the MV4-11 acute myeloid leukemia cell line. acs.org

Repeated oral administration of the compound resulted in marked, dose-dependent inhibition of tumor growth. acs.org This demonstrates that the potent cellular activity of the compound translates to a significant therapeutic effect in a living organism, validating the potential of this chemical class for further clinical development. acs.org

Inhibition of Cyclin-Dependent Kinases (CDKs)

Anti-inflammatory and Analgesic Properties

The search for novel anti-inflammatory and analgesic agents has led to the investigation of various pyridine (B92270) derivatives. These compounds often exert their effects through the modulation of key inflammatory pathways and mediators.

Adenosine (B11128) kinase (AK) is a crucial enzyme that regulates the intracellular concentration of adenosine by phosphorylating it to adenosine monophosphate. Adenosine itself acts as a neuroprotective and anticonvulsant agent and plays a role in modulating pain pathways. Consequently, inhibiting AK can increase local adenosine levels, producing analgesic and anti-inflammatory effects.

A series of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines, which are structurally related to aminopyridine derivatives, have been identified as potent, non-nucleoside inhibitors of adenosine kinase. Structure-activity relationship (SAR) studies revealed that substitutions at the 5, 6, and 7-positions of the pyridopyrimidine core are well-tolerated and can lead to compounds with sub-nanomolar potency. For instance, placing a phenyl group at the 5-position resulted in a compound with an IC50 of 7 nM. Further optimization led to the identification of analogues with significant in vivo analgesic activity. The 2-thiophene moiety at the 7-position was generally found to yield the most potent inhibitors.

Table 1: Adenosine Kinase Inhibitory Activity of Selected 4-Aminopyrido[2,3-d]pyrimidine Derivatives

| Compound | Substitution Pattern | AK IC50 (nM) |

|---|---|---|

| Compound 22 | 5-phenyl substituted | 7 |

| Thiophene Analogues | 7-(2-thiophene) substituted | Sub-nanomolar range |

Data sourced from a study on 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as novel non-nucleoside adenosine kinase inhibitors.

Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation, produced by enzymes like cyclooxygenase-2 (COX-2) and prostaglandin E synthases (PGES). It is produced at high levels during inflammation and can influence the function of various immune cells, including leukocytes. For instance, oral administration of PGE2 in humans has been shown to affect peripheral blood leukocyte functions, such as the adherence of lymphocytes to virus-infected cells. The synthesis of PGE2 increases significantly in damaged tissues, with infiltrating inflammatory cells being a major source.

While direct studies on this compound derivatives' effects on PGE2 are not detailed in the provided search results, the anti-inflammatory activity of related heterocyclic compounds is often linked to the inhibition of inflammatory mediators. The inhibition of pathways like adenosine kinase can indirectly influence downstream inflammatory processes that involve prostaglandins (B1171923) and leukocyte activity.

Anti-malarial Potential

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new anti-malarial agents. Hybrid molecules that combine different pharmacophores have been explored as a strategy to overcome resistance. Derivatives of 2-aminopyrimidine (B69317) have been investigated for this purpose, showing promising activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the malaria parasite.

In one study, 2-aminopyrimidine-based 4-aminoquinolines were synthesized and evaluated for their in vitro anti-plasmodial activity. Several of these compounds demonstrated potent activity in the nanomolar range. Notably, one derivative, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine (B1678525), exhibited a particularly low IC50 value of 3.6 nM against the resistant K1 strain of P. falciparum. Molecular docking studies suggested that these compounds might act as inhibitors of the P. falciparum dihydrofolate reductase (PfDHFR) enzyme.

Table 2: In Vitro Anti-malarial Activity of a Lead 2-Aminopyrimidine Derivative

| Compound | P. falciparum Strain | IC50 (nM) |

|---|---|---|

| 10r | K1 (CQR) | 3.6 |

Data for compound identified as 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine.

Antitrypanosomal Activity

Trypanosomiasis, including Chagas disease and Human African Trypanosomiasis, remains a significant health problem requiring new therapeutic options. Research into novel antitrypanosomatid agents has included the evaluation of various nitrogen-containing heterocyclic compounds.

A series of 5-nitro-2-aminothiazole-based amides were synthesized and tested for their activity against Trypanosoma cruzi and Trypanosoma brucei. Many of these compounds were found to be active against T. cruzi amastigotes and T. brucei brucei. Structure-activity relationship studies indicated a positive correlation between lipophilicity (clogP) and antichagasic activity within certain subgroups of these compounds. Some of these derivatives showed greater potency against T. cruzi than the standard drug benznidazole.

Table 3: Antitrypanosomal Activity of 5-Nitro-2-aminothiazole Derivatives

| Parasite | Activity of Derivatives | Key Finding |

|---|---|---|

| T. cruzi | Active to moderately active | Three compounds were more potent than benznidazole. |

| T. brucei brucei | Active to moderately active | Activity demonstrated against this species. |

| T. brucei rhodesiense | Inactive | None of the tested compounds were deemed active. |

Data from studies on 5-nitro-2-aminothiazole-based amides.

Modulation of Neurotransmitter Receptors and Neuroprotective Effects

The balance in neurotransmission is critical for the proper functioning of the central nervous system, and disruptions can lead to neurodegenerative disorders. Compounds that can modulate neurotransmitter pathways or protect neurons from damage are of significant therapeutic interest.

While specific studies detailing the neuroprotective effects of this compound derivatives are not prominent in the provided search results, the broader class of biologically active plant polyphenols and other synthetic compounds have been shown to positively impact the central nervous system. These effects can be achieved by modulating the metabolism and action of neurotransmitters like acetylcholine, GABA, glutamate, and dopamine, or by protecting neurons from oxidative stress. The investigation of novel heterocyclic compounds, including aminopyridine derivatives, for their potential in treating neurodegenerative diseases remains an active area of research.

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that hydrolyzes glucuronide conjugates. Increased activity of this enzyme, particularly by gut microbiota, is associated with pathological conditions such as certain cancers and the reactivation of detoxified drugs, leading to toxicity. Therefore, inhibitors of β-glucuronidase are being actively researched.

A study focusing on 2-aminopyrimidine derivatives identified several potent inhibitors of β-glucuronidase. These compounds were synthesized and evaluated for their in vitro inhibitory activity. One compound in the series demonstrated an IC50 value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). In silico docking studies were performed to understand the binding modes of these inhibitors with the enzyme, suggesting that the presence of specific donor or acceptor functionalities is important for potent activity.

Table 4: β-Glucuronidase Inhibitory Activity of a 2-Aminopyrimidine Derivative

| Compound | IC50 (µM) |

|---|---|

| Compound 24 | 2.8 ± 0.10 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Data from a study evaluating 2-aminopyrimidine derivatives as β-glucuronidase inhibitors.

Investigation of Drug Resistance Mechanisms and Multi-targeting Strategies

The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of many targeted agents. For derivatives of this compound, which often function as kinase inhibitors, understanding and overcoming resistance is crucial for their clinical development. This section explores the potential mechanisms of drug resistance to these compounds and the multi-targeting strategies employed to counteract resistance and enhance therapeutic efficacy.

Mechanisms of Drug Resistance

While direct studies on resistance to this compound derivatives are not extensively documented in publicly available research, insights can be drawn from structurally related compounds, such as pyridine-pyrimidine amides and other kinase inhibitors.

One primary mechanism of acquired resistance to kinase inhibitors is the development of mutations in the target kinase's ATP-binding pocket . These mutations can reduce the binding affinity of the inhibitor, rendering it less effective. For instance, in the context of anaplastic lymphoma kinase (ALK) inhibitors, mutations like L1196M and G1202R are known to confer resistance to crizotinib (B193316). nih.gov The development of novel 2-aminopyridine (B139424) derivatives has been a strategy to overcome these specific resistance mutations. nih.gov

Another potential resistance mechanism involves the activation of alternative signaling pathways . Cancer cells can develop bypass mechanisms that circumvent the inhibited kinase, thereby maintaining proliferation and survival.

Additionally, changes in drug efflux pump activity can contribute to resistance. Increased expression of transporters like P-glycoprotein can lead to reduced intracellular drug concentrations, diminishing the therapeutic effect.

Research on a novel microtubule-destabilizing agent with a pyridine-pyrimidine amide structure revealed that acquired resistance was associated with increased mitochondrial respiration. nih.gov Interestingly, this resistance did not confer cross-resistance to other microtubule-targeting agents, and the underlying genetic changes did not involve genes commonly associated with resistance to such drugs. nih.gov This suggests that resistance mechanisms can be unique to the specific chemical scaffold.

Multi-targeting Strategies

To combat the multifaceted nature of cancer and the development of resistance, the design of multi-kinase inhibitors from scaffolds like this compound is a promising strategy. By inhibiting multiple key signaling pathways simultaneously, these agents can potentially achieve a more potent and durable antitumor response.

The rationale behind multi-targeting is to address the complexity of cancer signaling networks and to preemptively counter resistance mechanisms. For example, a compound that inhibits both a primary oncogenic driver and a key downstream effector or a parallel survival pathway could be more effective than a highly selective inhibitor.

Several studies have highlighted the development of multi-kinase inhibitors based on various heterocyclic scaffolds. For instance, quinoline-based derivatives have been developed as multi-kinase inhibitors, and 5-hydroxybenzothiophene derivatives have been assessed as multi-target kinase inhibitors. researchgate.netnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has also been successfully utilized to develop multi-targeted kinase inhibitors. nih.govrsc.org These examples provide a framework for the design of multi-targeting agents derived from this compound.

The design of such multi-target agents often involves structural modifications to the core scaffold to achieve a desired inhibitory profile against a panel of kinases. The morpholine group in this compound can be crucial for establishing key interactions within the ATP-binding sites of various kinases.

Research Findings on Related Derivatives

The following tables summarize findings from studies on related pyridine and aminopyridine derivatives, which can inform the potential application of similar strategies to this compound derivatives.

Table 1: Inhibitory Activity of a 2-Aminopyridine Derivative (18d) Against Wild-Type and Resistant ALK Mutants

| Target | IC50 (nM) |

| Wild-type ALK | 19 |

| ALK L1196M | 45 |

| ALK G1202R | 22 |

| ROS1 | 2.3 |

| Data sourced from a study on 2-aminopyridine derivatives designed to overcome crizotinib resistance. nih.gov |

Table 2: Multi-kinase Inhibition Profile of a 5-Hydroxybenzothiophene Hydrazide Derivative (16b)

| Kinase Target | IC50 (nM) |

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

| Data from a study on 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors. nih.gov |

These data illustrate the potential for designing derivatives that can overcome specific resistance mutations and exhibit a multi-targeted inhibition profile. Future research on this compound derivatives will likely focus on characterizing their resistance profiles and rationally designing multi-targeting agents to enhance their therapeutic potential in oncology.

Advanced Research Topics and Methodological Considerations

In Vitro and In Vivo Pharmacokinetic and Pharmacodynamic Studies

Comprehensive pharmacokinetic and pharmacodynamic data for 5-Morpholinopyridin-2-amine are not available in the public domain. Research into compounds synthesized using this intermediate, such as certain CDK4/6 inhibitors, has included extensive ADME and bioavailability studies on the final products, but not on the intermediate itself. nih.govnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME)

There are no published studies detailing the ADME profile of this compound. The morpholine (B109124) and aminopyridine moieties are common in medicinal chemistry and are known to influence a compound's physicochemical properties, which in turn affect its ADME characteristics. The morpholine group, for instance, can enhance aqueous solubility and often imparts favorable metabolic stability. The aminopyridine scaffold is a versatile pharmacophore present in numerous bioactive molecules. However, without specific experimental data, any discussion of the ADME properties of this compound remains speculative.

Oral Bioavailability Enhancement

No studies specifically focused on enhancing the oral bioavailability of this compound have been identified. Research in this area typically concentrates on the final drug candidates. For instance, medicinal chemistry efforts on CDK4/6 inhibitors derived from this intermediate have led to the development of orally bioavailable compounds, but these strategies were applied to the larger, more complex final molecules. nih.gov

Mechanisms of Action Elucidation

The direct biological targets and mechanism of action for this compound have not been elucidated in published research. Its utility has been as a precursor in the synthesis of compounds with defined mechanisms, such as HPK1 and CDK4/6 inhibition. nih.govrsc.orgresearchgate.net

Target Engagement Studies

No target engagement studies for this compound are publicly available. Such studies are crucial for confirming that a compound interacts with its intended biological target in a cellular or in vivo setting. While this compound is part of larger molecules that do engage targets like CDK4/6, there is no information on its own binding affinities or cellular target engagement.

Proteomic and Transcriptomic Analyses in Response to Compound Treatment

There is no published data from proteomic or transcriptomic analyses of cells treated with this compound. These unbiased, system-wide approaches would be necessary to understand the cellular pathways affected by the compound and to identify its potential protein targets or off-target effects.

Development of this compound as a Research Tool in Chemical Biology

Currently, there is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a specific research tool, such as a chemical probe, for investigating biological systems. Its documented application is confined to its role as a synthetic intermediate. nih.govrsc.orgnih.gov

Future Prospects in Therapeutic Development and Clinical Translation

The chemical scaffold of this compound is a significant component in the design of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. Its future prospects in therapeutic development are intrinsically linked to the continued exploration and optimization of its derivatives to yield compounds with enhanced potency, selectivity, and drug-like properties. The clinical translation of these derivatives hinges on overcoming challenges related to target specificity and navigating the complexities of clinical trials.

The primary avenue for the therapeutic development of this compound-based compounds lies in the field of oncology, specifically targeting cyclin-dependent kinases (CDKs). acs.orggoogleapis.com This scaffold is a key intermediate in the synthesis of a novel class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6. acs.orggoogle.com These kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. googleapis.comgoogle.com The success of approved CDK4/6 inhibitors like Palbociclib has revitalized interest in developing new chemical entities with improved profiles. acs.org

Future research will likely focus on several key areas:

Broadening the Therapeutic Targets: While CDKs are a major focus, the versatility of the pyridinamine scaffold allows for its application in targeting other kinases implicated in disease. nih.gov For instance, derivatives of similar pyrimidine-based structures are being investigated as inhibitors for Janus kinase 2 (JAK2), which is involved in myeloproliferative neoplasms, and as dual inhibitors for Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govnih.gov The morpholine group, in particular, can be modified to fine-tune interactions with various therapeutic targets. acs.org

Enhancing Selectivity and Potency: A significant challenge in kinase inhibitor development is achieving high selectivity to minimize off-target effects. Future medicinal chemistry efforts will aim to modify the this compound core to create derivatives that bind more specifically to the ATP-binding pocket of the target kinase. This involves structure-activity relationship (SAR) studies to understand how different substituents on the pyridine (B92270) and morpholine rings affect binding affinity and selectivity. acs.orgacs.org The development of one such derivative, compound 83, showed remarkable selectivity and potent inhibition of tumor growth in preclinical models, marking it as a candidate for clinical development. acs.org

Improving Pharmacokinetic Properties: For a drug candidate to be successful, it must possess suitable pharmacokinetic properties, including oral bioavailability and metabolic stability. The morpholine moiety in this compound can contribute favorably to the physicochemical properties of its derivatives, potentially improving solubility and metabolic stability. acs.org Continued optimization of this scaffold will be crucial for developing orally bioavailable drugs that can be effectively administered in a clinical setting. acs.org

The clinical translation of next-generation inhibitors derived from this scaffold will involve rigorous preclinical testing followed by phased clinical trials. The path from a promising lead compound to an approved drug is lengthy and requires significant investment. However, the established role of the target kinases in cancer and other diseases provides a strong rationale for advancing these compounds through the development pipeline. googleapis.comnih.gov The adaptability of the this compound structure suggests its enduring importance in the discovery of future therapies. nih.gov

Table 1: Investigated Therapeutic Targets for Derivatives of Pyridinamine Scaffolds

| Therapeutic Target | Disease Area | Rationale for Inhibition |

| CDK4/6 | Cancer (e.g., Breast Cancer, Leukemia) | Key regulators of cell cycle progression; inhibition leads to cell cycle arrest. acs.orggoogleapis.com |

| JAK2 | Myeloproliferative Neoplasms (MPNs) | Mutations lead to constitutive activation and overproduction of blood cells. nih.gov |

| DAPK1/CSF1R | Cancer, Tauopathies | Involved in cancer progression and neuroinflammatory processes. nih.gov |

| TYK2 | Autoimmune Diseases | A member of the JAK family involved in inflammatory signaling pathways. acs.org |

Q & A

Q. Methodological Insight

- Critical Step : Ensure anhydrous conditions during nitro-group reduction to avoid side reactions.

- Characterization : Combine NMR with elemental analysis and LC-MS for purity validation.

What safety precautions are essential when handling this compound in the laboratory?

Basic Research Focus

Safety protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) to avoid inhaling dust .

- Spill Management : Contain spills using sand or vermiculite; transfer to labeled containers for hazardous waste disposal. Avoid aqueous rinsing to prevent environmental contamination .

- Fire Hazards : Toxic fumes (e.g., NOₓ, CO) may form during combustion. Use dry chemical extinguishers and self-contained breathing apparatus .

Q. Advanced Consideration

- Ventilation : Use fume hoods for reactions generating aerosols. Monitor airborne concentrations with real-time sensors.

How can mechanistic studies elucidate the regioselectivity of this compound synthesis?

Advanced Research Focus

Regioselectivity in pyridine functionalization is influenced by electronic and steric factors. For example, trifluoroacetic anhydride (TFAA) activates pyridine N-oxides at specific positions, enabling nucleophilic substitution at the 2-position . Computational studies (e.g., DFT calculations) can map charge distribution and predict reactive sites.

Q. Methodological Insight

- Kinetic Profiling : Use in-situ IR or LC-MS to track intermediate formation.

- Isotopic Labeling : Introduce ¹⁵N or deuterium to trace reaction pathways.

How do QSAR models inform the design of this compound derivatives for biological activity?

Advanced Research Focus

Quantitative Structure-Activity Relationship (QSAR) studies on pyridin-2-amine derivatives reveal that lipophilicity (Log P) and steric parameters (SMR) correlate with antibacterial activity. For example, electron-withdrawing groups (e.g., morpholino) enhance membrane penetration, while bulky substituents may hinder target binding .

Q. Methodological Insight

- Software Tools : Use MOE or Schrödinger for descriptor calculation.

- Validation : Apply leave-one-out cross-validation and external test sets to ensure model robustness.

What role does this compound play in coordination chemistry?

Advanced Research Focus

The morpholino and amine groups act as ligands for transition metals (e.g., Pd, Cu), forming complexes for catalytic applications. For instance, analogous bis-pyridylmethylamine ligands stabilize metal centers in cross-coupling reactions .

Q. Methodological Insight

- Complex Characterization : Use X-ray crystallography (as in 3-chloropyridin-2-amine structures ) or EPR for metal-ligand interaction analysis.

- Catalytic Screening : Test complexes in Suzuki-Miyaura couplings under varied temperatures and solvents.

How do researchers resolve contradictions in synthetic yield data for this compound?

Advanced Research Focus

Discrepancies in yields may arise from:

Q. Methodological Insight

- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, catalyst ratio).

- Reproducibility Checks : Replicate reactions across multiple labs with standardized protocols.

What are best practices for long-term storage of this compound?

Q. Basic Research Focus

- Conditions : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., oxidation byproducts).

How can researchers validate the crystallinity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.